Spectroscopic Characterization of 4'-Chlorochalcone: A Technical Guide
Spectroscopic Characterization of 4'-Chlorochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4'-chlorochalcone (IUPAC name: (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one), a compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Introduction
4'-Chlorochalcone is a member of the chalcone (B49325) family, which are precursors to flavonoids and exhibit a wide range of biological activities.[1] The presence of the α,β-unsaturated ketone moiety is crucial for its reactivity and potential as a pharmacophore.[1] Accurate spectroscopic characterization is fundamental for confirming the chemical structure, assessing purity, and understanding the electronic properties of 4'-chlorochalcone, which are critical aspects in drug discovery and development.
Spectroscopic Data
The following sections present the key spectroscopic data for 4'-chlorochalcone, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Assignment | Chemical Shift (δ) in ppm |
| Aromatic Protons | 7.50 - 8.009 |
| Vinylic Protons (CH=CH) | 7.743 (d, J=15.7 Hz), 7.379 (d, J=15.7 Hz) |
Data sourced from ChemicalBook.[2]
¹³C NMR (Carbon NMR) Data
| Assignment | Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C=O) | ~188 - 198 |
| Vinylic Carbons (CH=CH) | ~120 - 145 |
| Aromatic Carbons | ~128 - 138 |
Note: Specific peak assignments can be found in specialized databases such as SpectraBase.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| C=O (carbonyl) stretch | ~1650 - 1670 |
| C=C (alkene) stretch | ~1600 - 1620 |
| C-Cl (chloro) stretch | ~700 - 800 |
| Aromatic C-H stretch | ~3000 - 3100 |
Note: The exact frequencies can vary slightly depending on the sample preparation method (e.g., KBr pellet).[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
| Ion | m/z (Mass-to-Charge Ratio) |
| [M]⁺ (Molecular Ion) | 242 |
| [M+2]⁺ (Isotope Peak) | 244 |
| Major Fragments | 207, 103, 77 |
Data indicates the presence of a chlorine atom due to the characteristic M/M+2 isotope pattern with an approximate 3:1 ratio. The molecular weight of 4'-chlorochalcone is 242.70 g/mol .[5][6]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4'-chlorochalcone.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 5-20 mg of solid 4'-chlorochalcone.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Place a small amount (1-2 mg) of finely ground 4'-chlorochalcone into an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[7]
-
Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.[7]
-
Transfer a portion of the powder into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Impact)
Sample Introduction:
-
A small amount of the 4'-chlorochalcone sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized by heating in a high vacuum.[9]
Ionization and Analysis:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Impact, EI).[10]
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[6]
-
A detector measures the abundance of each ion, generating a mass spectrum.[9]
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 4'-chlorochalcone.
Caption: Workflow for Spectroscopic Characterization of 4'-Chlorochalcone.
References
- 1. scienceijsar.com [scienceijsar.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. meihonglab.com [meihonglab.com]
- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. senecalearning.com [senecalearning.com]
- 10. fiveable.me [fiveable.me]
